
(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and thiolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a fluorophenyl group through a substitution reaction. The thiolan ring is then incorporated through a cyclization reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows for the exploration of its interactions with biological molecules, potentially leading to the development of new biochemical tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly if it exhibits bioactivity against specific targets.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with different applications and properties.
Trichloroethylene: Another organochlorine with distinct chemical behavior.
Dichloromethane: Used as a solvent, showcasing different reactivity compared to the compound .
Uniqueness
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE is unique due to its combination of chlorophenyl, fluorophenyl, and thiolan groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClFNO3S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C20H19ClFNO3S/c21-17-8-5-15(6-9-17)7-10-20(24)23(18-11-12-27(25,26)14-18)13-16-3-1-2-4-19(16)22/h1-10,18H,11-14H2/b10-7+ |
InChI Key |
AJVVCQQUOFHNMT-JXMROGBWSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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